5-Azidomethyl-uridine
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Overview
Description
5-Azidomethyl-uridine: is a nucleoside analog that contains an azide group. It is a versatile chemical reagent used in various scientific research applications, particularly in the field of bioorthogonal chemistry. The azide group in this compound allows it to participate in click chemistry reactions, making it a valuable tool for labeling and functionalizing nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the conversion of 5-chloromethyl-uridine to 5-Azidomethyl-uridine using sodium azide in a suitable solvent . The reaction is usually carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Azidomethyl-uridine undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.
Strain-Promoted Reagents: Such as DBCO or BCN, used in SPAAC reactions.
Major Products:
Triazoles: Formed from CuAAC reactions.
Functionalized Nucleosides: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: 5-Azidomethyl-uridine is widely used in click chemistry for the site-specific labeling of nucleic acids.
Biology: In biological research, this compound is used to label newly synthesized RNA, enabling the study of RNA dynamics and metabolism in cells . It is also employed in the development of RNA-based therapeutics and diagnostics .
Medicine: Its ability to be incorporated into nucleic acids makes it a valuable tool for designing nucleoside analogs with therapeutic properties .
Industry: In the industrial sector, this compound is used in the synthesis of modified nucleotides and oligonucleotides for various applications, including molecular diagnostics and biotechnology .
Mechanism of Action
The mechanism of action of 5-Azidomethyl-uridine involves its incorporation into nucleic acids, where it can participate in bioorthogonal reactions. The azide group allows for the selective labeling and modification of nucleic acids without interfering with their natural functions . This property makes it a powerful tool for studying nucleic acid biology and developing nucleic acid-based therapeutics .
Comparison with Similar Compounds
5-Azidomethyl-2’-deoxyuridine: Similar to 5-Azidomethyl-uridine but lacks the 2’-hydroxyl group, making it more suitable for DNA labeling.
5-Azidomethyl-cytidine: Another azide-modified nucleoside used for RNA labeling.
5-Azidomethyl-adenosine: Used for labeling and functionalizing RNA and DNA.
Uniqueness: this compound is unique due to its ability to be incorporated into RNA and participate in click chemistry reactions. Its versatility and compatibility with various bioorthogonal reactions make it a valuable tool for a wide range of scientific research applications .
Properties
Molecular Formula |
C10H13N5O6 |
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Molecular Weight |
299.24 g/mol |
IUPAC Name |
5-(azidomethyl)-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5-,6?,7+,9-/m1/s1 |
InChI Key |
ZAFBFGDCEFQDFD-AOXOCZDOSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CN=[N+]=[N-] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN=[N+]=[N-] |
Origin of Product |
United States |
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